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Introduction
BRL-42715, with the chemical name C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a

potent, mechanism-based inhibitor of a wide spectrum of bacterial β-lactamase enzymes.[1][2]

These enzymes represent a primary mechanism of bacterial resistance to β-lactam antibiotics

by hydrolyzing the amide bond in the β-lactam ring.[3] BRL-42715 effectively inactivates

various classes of β-lactamases, including the prevalent plasmid-mediated TEM, SHV, and

OXA types, as well as chromosomally mediated enzymes from a range of pathogenic bacteria.

[1][2] Its high potency makes it an invaluable tool for studying the kinetics and inhibition of

these critical resistance determinants. These application notes provide detailed protocols and

data for utilizing BRL-42715 in β-lactamase enzyme kinetics studies.

Mechanism of Action
BRL-42715 is an active-site-directed inactivator that forms a stable, covalent acyl-enzyme

intermediate with the active site serine residue of class A, C, and D β-lactamases.[4] This

inactivation proceeds through a series of steps, ultimately leading to a rearranged, stable

complex that prevents the enzyme from hydrolyzing its β-lactam substrates. The initial non-

covalent binding is followed by the formation of the covalent bond, which is the rate-limiting

step in the inactivation process.
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Caption: Mechanism of β-lactamase inactivation by BRL-42715.

Data Presentation
The inhibitory potency of BRL-42715 against various β-lactamases is summarized below. The

data highlights the low concentrations required for 50% inhibition (IC50) and the significant

potentiation of β-lactam antibiotics.
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Table 1: Inhibitory Activity of BRL-42715 Against Various β-Lactamases

β-Lactamase
Source Organism

Enzyme Class
IC50 (µg/mL) of
BRL-42715

Reference

Escherichia coli (TEM-

1)
A <0.01 [1]

Klebsiella

pneumoniae (SHV-1)
A <0.01 [1]

Staphylococcus

aureus
A <0.01 [1]

Enterobacter cloacae

(P99)
C <0.01 [1]

Pseudomonas

aeruginosa (OXA-1)
D <0.01 [1]

Shigella flexneri

(UCSF-129)
A 0.0049 [5]

Table 2: Potentiation of Amoxicillin Activity by BRL-42715 Against β-Lactamase Producing

Bacteria
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Organism
(Number of
Strains)

β-
Lactamase
Type

Amoxicillin
MIC50
(µg/mL)

Amoxicillin
+ BRL-
42715 (1
µg/mL)
MIC50
(µg/mL)

Fold
Reduction
in MIC50

Reference

Enterobacteri

aceae (412)

Various

plasmid-

mediated

>128 2 >64 [1]

Citrobacter &

Enterobacter

(48

cefotaxime-

susceptible)

Chromosoma

lly mediated
>128 2 >64 [1]

Citrobacter &

Enterobacter

(25

cefotaxime-

resistant)

Chromosoma

lly mediated
>128 8 >16 [1]

Experimental Protocols
Protocol 1: Determination of IC50 Values for BRL-42715
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of

BRL-42715 against a specific β-lactamase using the chromogenic substrate nitrocefin.

Materials:

Purified β-lactamase enzyme

BRL-42715

Nitrocefin

50 mM Phosphate Buffer (pH 7.0)
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96-well microtiter plate

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

Prepare Reagents:

Dissolve nitrocefin in DMSO to a stock concentration of 10 mg/mL. Dilute further in 50 mM

Phosphate Buffer (pH 7.0) to a working concentration of 100 µM.

Prepare a stock solution of BRL-42715 in a suitable solvent (e.g., DMSO) and create a

series of dilutions in 50 mM Phosphate Buffer (pH 7.0) to cover a range of expected

inhibitory concentrations.

Dilute the purified β-lactamase enzyme in 50 mM Phosphate Buffer (pH 7.0) to a

concentration that gives a linear rate of nitrocefin hydrolysis for at least 10 minutes.

Assay Setup:

In a 96-well plate, add 50 µL of the appropriate BRL-42715 dilution to each well. Include a

control well with buffer and no inhibitor.

Add 25 µL of the diluted β-lactamase enzyme to each well.

Pre-incubate the plate at 37°C for 5 minutes.

Initiate Reaction and Measure:

Initiate the reaction by adding 25 µL of the 100 µM nitrocefin solution to each well.

Immediately place the plate in a microplate reader and measure the change in absorbance

at 490 nm over time (e.g., every 30 seconds for 10 minutes) in kinetic mode.

Data Analysis:

Calculate the initial velocity (rate of change in absorbance) for each BRL-42715
concentration.
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Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of

the BRL-42715 concentration.

Determine the IC50 value by fitting the data to a suitable dose-response curve.
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Caption: Experimental workflow for IC50 determination of BRL-42715.
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Protocol 2: Determination of Kinetic Parameters (Ki and
k_inact)
This protocol describes a method to determine the kinetic parameters of β-lactamase

inactivation by BRL-42715.

Materials:

Same as Protocol 1

Procedure:

Prepare Reagents:

Prepare reagents as described in Protocol 1.

Assay Setup:

In a 96-well plate, prepare reaction mixtures containing a fixed concentration of nitrocefin

(at or below its Km value) and varying concentrations of BRL-42715.

Include a control with no inhibitor.

Initiate Reaction and Measure:

Initiate the reactions by adding a fixed amount of β-lactamase to each well.

Immediately monitor the hydrolysis of nitrocefin by measuring the absorbance at 490 nm

over time.

Data Analysis:

For each concentration of BRL-42715, plot absorbance versus time. The resulting

progress curves will show a decrease in the rate of nitrocefin hydrolysis as the enzyme is

inactivated.

Fit the progress curves to a first-order inactivation model to determine the apparent

inactivation rate constant (k_obs) for each BRL-42715 concentration.
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Plot k_obs versus the concentration of BRL-42715.

Determine the inactivation rate constant (k_inact) and the inhibition constant (Ki) by fitting

the data to the following equation: k_obs = (k_inact * [I]) / (Ki + [I]) where [I] is the

concentration of BRL-42715.

Conclusion
BRL-42715 is a highly effective tool for investigating the kinetics of β-lactamase enzymes. Its

potent and broad-spectrum inhibitory activity allows for sensitive and accurate determination of

enzyme inhibition profiles. The protocols provided herein offer a robust framework for

researchers to study β-lactamase kinetics and to evaluate the efficacy of novel β-lactamase

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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